N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide
Description
N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide is a synthetic indole derivative characterized by a 1-methylindole core substituted at the 3-position with a carbamoyl group. This carbamoyl group forms a urea linkage to a para-substituted phenyl ring bearing an acetamide moiety.
Properties
IUPAC Name |
N-[4-[(1-methylindol-3-yl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(23)19-13-7-9-14(10-8-13)20-18(24)21-16-11-22(2)17-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,19,23)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXUFQUUQOTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, is synthesized through Fischer indole synthesis or other suitable methods.
Carbamoylation: The indole derivative undergoes carbamoylation using a suitable carbamoyl chloride in the presence of a base such as triethylamine.
Coupling with 4-Aminophenylacetamide: The carbamoylated indole is then coupled with 4-aminophenylacetamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Substitutions
The target compound’s key structural distinctions from analogs include:
- Substituent patterns: The 1-methylindole and para-acetamidophenyl groups differ from analogs with 4-chlorobenzoyl (), sulfonyl (), or diethylamino-methylphenyl () moieties.
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Melting Points: Analogs in exhibit melting points ranging from 153°C (10m) to 194°C (10j), influenced by halogen substituents (Cl, F) and nitro groups (10l).
- Solubility : Urea and acetamide groups likely enhance aqueous solubility compared to sulfonamide-linked compounds (–5, 19), which may have higher lipophilicity.
Biological Activity
N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide is a complex organic compound notable for its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound highlights its intricate structure, characterized by an indole moiety and functional groups that include an acetamide and a carbamoyl group. This unique combination enhances its biological activity compared to simpler derivatives such as acetanilide.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Derivative : Starting with 1-methyl-1H-indole, synthesized via Fischer indole synthesis.
- Carbamoylation : The indole derivative undergoes carbamoylation using a carbamoyl chloride in the presence of a base like triethylamine.
- Coupling Reaction : The carbamoylated indole is coupled with 4-aminophenylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Pharmacological Properties
This compound exhibits significant pharmacological properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : The indole structure is associated with various anticancer effects, potentially through modulation of cell signaling pathways and inhibition of specific enzymes involved in tumor progression .
Research indicates that this compound may interact with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action:
- Enzyme Inhibition : The compound may inhibit specific enzyme activities or modulate receptor functions, which warrants further investigation through molecular docking studies and binding affinity assays.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
